Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester
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Overview
Description
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester, also known as adamantyl acrylate, is a monomer used in the production of various polymers and copolymers. Due to its unique properties, it has found applications in various fields such as coatings, adhesives, and drug delivery systems.
Mechanism Of Action
The mechanism of action of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate is not well understood. However, it is believed that it can interact with biological membranes due to its hydrophobic nature. This interaction can lead to changes in membrane fluidity and permeability, which can affect various cellular processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate have not been extensively studied. However, it has been reported to have low toxicity and biocompatibility, making it a suitable candidate for various biomedical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate is its unique properties, which can be tailored for specific applications. It is also readily available and relatively easy to synthesize. However, its high cost and low reactivity can be a limitation for some applications.
Future Directions
There are several future directions for the research and development of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate. One of the areas of interest is the synthesis of copolymers with improved properties such as biodegradability and biocompatibility. Another area of interest is the development of polymeric micelles for drug delivery, which can improve the efficacy and safety of various drugs. Additionally, the use of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate in the synthesis of nanoparticles for various applications such as catalysis and sensing is an area of active research.
Synthesis Methods
The synthesis of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate can be achieved through the reaction of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester alcohol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place through an esterification process, resulting in the formation of the monomer. The purity of the final product can be improved through distillation and recrystallization.
Scientific Research Applications
Adamantyl acrylate has found applications in various scientific research fields such as polymer chemistry, nanotechnology, and drug delivery systems. It can be used as a monomer in the production of various copolymers, which can be tailored for specific applications such as coatings and adhesives. In the field of nanotechnology, it can be used as a building block for the synthesis of nanoparticles. In drug delivery systems, it can be used as a component of polymeric micelles, which can improve the solubility and bioavailability of poorly soluble drugs.
properties
CAS RN |
111404-23-0 |
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Product Name |
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester |
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-13(16)17-12-7-10-6-11(12)15-9-4-3-8(5-9)14(10)15/h2,8-12,14-15H,1,3-7H2 |
InChI Key |
NLYVZDQUVAHIHC-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1CC2CC1C3C2C4CCC3C4 |
Canonical SMILES |
C=CC(=O)OC1CC2CC1C3C2C4CCC3C4 |
Origin of Product |
United States |
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